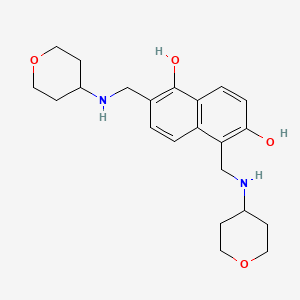
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is a complex organic compound that features a naphthalene core substituted with two hydroxyl groups and two tetrahydro-2H-pyran-4-yl)amino)methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Naphthalenediol Core: The naphthalene core is first functionalized with hydroxyl groups at the 1 and 6 positions. This can be achieved through various oxidation reactions.
Introduction of Aminomethyl Groups: The tetrahydro-2H-pyran-4-yl)amino)methyl groups are introduced through a substitution reaction. This involves the reaction of the naphthalenediol with tetrahydro-2H-pyran-4-yl)amine in the presence of a suitable catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenediol derivatives.
Aplicaciones Científicas De Investigación
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthalenediol: Lacks the aminomethyl groups, making it less versatile in chemical reactions.
2,5-Bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-naphthalene: Similar structure but different substitution pattern.
Uniqueness
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
122482-56-8 |
|---|---|
Fórmula molecular |
C22H30N2O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2,5-bis[(oxan-4-ylamino)methyl]naphthalene-1,6-diol |
InChI |
InChI=1S/C22H30N2O4/c25-21-4-3-19-18(20(21)14-24-17-7-11-28-12-8-17)2-1-15(22(19)26)13-23-16-5-9-27-10-6-16/h1-4,16-17,23-26H,5-14H2 |
Clave InChI |
KHSZKSPROUCQTK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NCC2=C(C3=C(C=C2)C(=C(C=C3)O)CNC4CCOCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


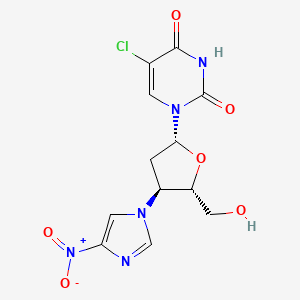






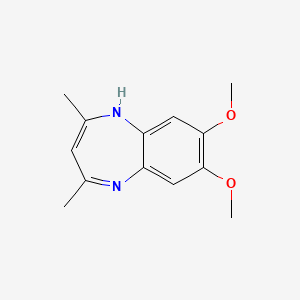

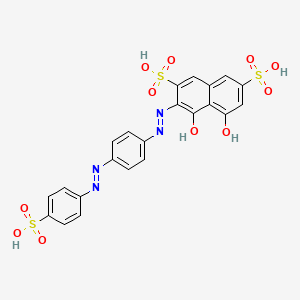

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
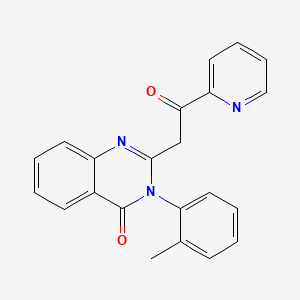
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
